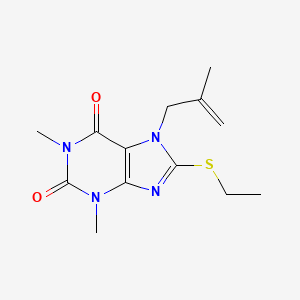

![molecular formula C16H12F2N2O3S2 B2916732 (E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-((4-氟苯基)磺酰基)乙酰胺 CAS No. 895476-29-6](/img/structure/B2916732.png)

(E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-((4-氟苯基)磺酰基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C16H12F2N2O3S2 and its molecular weight is 382.4. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

(E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-((4-氟苯基)磺酰基)乙酰胺及其衍生物已被探索其抗菌特性。带有生物活性磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满和腙衍生物的合成显示出有希望的体外抗菌和抗真菌活性,突出了该化合物作为抗菌剂的潜力 (Darwish 等,2014)。

酶抑制潜力

已经对具有苯并二氧杂环和乙酰胺部分的磺酰胺(包括 (E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-((4-氟苯基)磺酰基)乙酰胺的衍生物)进行了研究,以研究它们的酶抑制潜力。这些化合物已针对 α-葡萄糖苷酶和乙酰胆碱酯酶 (AChE) 进行了测试,大多数化合物对酵母 α-葡萄糖苷酶显示出显着的抑制活性,而对 AChE 的活性较弱。计算机分子对接结果与体外数据一致,表明在管理糖尿病和阿尔茨海默病等疾病中具有潜在作用 (Abbasi 等,2019)。

细胞毒活性

该化合物及其衍生物已针对癌细胞系评估其细胞毒活性。由 2-氯-N-(4-磺酰氨基苯基)乙酰胺合成的特定衍生物已对乳腺癌和结肠癌细胞系显示出有效的活性,表明该化合物在癌症治疗中的潜力 (Ghorab 等,2015)。

抗炎活性

(E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-((4-氟苯基)磺酰基)乙酰胺的衍生物已被合成并评估其抗炎活性。一些衍生物已显示出显着的活性,在管理炎症性疾病中具有潜在的治疗应用 (Sunder & Maleraju,2013)。

抗癌活性

新型氟取代衍生物在体外表现出抗肺癌活性,表明 (E)-N-(6-氟-3-甲基苯并[d]噻唑-2(3H)-亚甲基)-2-((4-氟苯基)磺酰基)乙酰胺衍生物在开发癌症治疗新治疗剂中的潜力 (Hammam 等,2005)。

作用机制

Target of Action

The compound, also known as Ohtuvayre or ensifentrine , primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in a broad range of effects, including bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in inflammatory responses. Therefore, the inhibition of these enzymes can lead to both bronchodilatory and anti-inflammatory effects, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The dual inhibition of PDE3 and PDE4 by Ohtuvayre leads to bronchodilation and anti-inflammatory effects . This makes it an effective treatment for COPD, a condition characterized by chronic inflammation and narrowing of the airways . The compound has demonstrated clinical benefits in Phase 3 ENHANCE trials .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the compound is delivered directly to the lungs through a standard jet nebulizer . This method of administration bypasses the need for high inspiratory flow rates or complex hand-breath coordination, potentially enhancing its efficacy and patient compliance .

属性

IUPAC Name |

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S2/c1-20-13-7-4-11(18)8-14(13)24-16(20)19-15(21)9-25(22,23)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWNPRKXZOOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

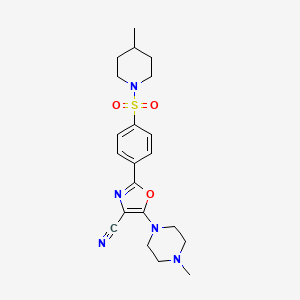

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

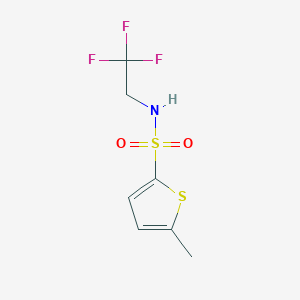

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)

![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2916665.png)

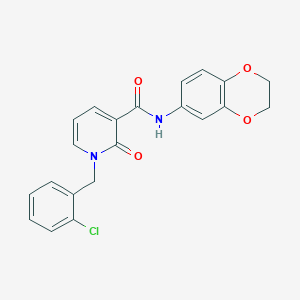

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)